molecular formula C15H25N3O5S2 B2589989 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide CAS No. 897622-22-9

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide

Cat. No.: B2589989
CAS No.: 897622-22-9
M. Wt: 391.5
InChI Key: UZPCIYWMYIBXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the sulfonyl linkage in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can be compared with other piperazine derivatives such as:

These comparisons highlight the unique structural features and pharmacological activities of this compound, making it a compound of significant interest in scientific research and therapeutic development.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCIYWMYIBXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.